molecular formula C8H6BrClN2O2S B1404970 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride CAS No. 1363380-61-3

6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Cat. No. B1404970
M. Wt: 309.57 g/mol
InChI Key: GDJZBZOTIHWXJD-UHFFFAOYSA-N
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Description

“6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is a chemical compound with the molecular formula C8H6BrClN2O2S . It has an average mass of 309.567 Da and a monoisotopic mass of 307.902191 Da .


Synthesis Analysis

The synthesis of 2H-indazoles, which includes “6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride”, often involves copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays a key role in the formation of C-N and N-N bonds . This method has a broad substrate scope with a high tolerance for various functional groups .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Davis-Beirut Reaction and Heterocyclic Compound Synthesis

One pivotal application of compounds similar to "6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride" is demonstrated through the Davis-Beirut reaction, which facilitates the synthesis of N1,N2-disubstituted-1H-indazolones from 3-alkoxy-2H-indazoles using a variety of electrophiles, including sulfonyl chlorides. This process underscores the versatility of indazole derivatives in synthesizing diverse heterocyclic compounds that could serve as valuable intermediates in pharmaceutical chemistry (Conrad et al., 2011).

Electrochemical Radical-Radical Cross-Coupling

Another significant application is the electrochemical radical-radical cross-coupling between sodium sulfinates and 2H-indazoles, leading to the synthesis of 3-sulfonylated 2H-indazole derivatives. This metal- and redox-reagent-free approach highlights the potential of using electrochemical methods to achieve direct radical-radical coupling, providing a green synthetic pathway for the production of sulfonylated heteroaromatic compounds (Kim, H. Kim, & K. Oh, 2020).

Regioselective C-H Sulfonylation

The regioselective C-H sulfonylation of 2H-indazoles via electrosynthesis represents another critical application, offering a transition metal and external oxidant-free method for modifying biologically significant indazole derivatives. This technique enables the synthesis of sulfonylated indazole derivatives with a broad spectrum of functional groups, showcasing the adaptability of electrochemical processes in organic synthesis (Mahanty, D. Maiti, & S. De Sarkar, 2020).

Synthesis of Sulfonyl Chlorides

Additionally, the synthesis of sulfonyl chlorides from phenylboronic esters via selective lithiation showcases the utility of sulfonyl chloride derivatives in preparing sulfonamides for cross-coupling reactions. This methodology provides a novel route for the generation of compounds that can act as carbohydrate binders or be used in palladium-catalyzed cross-couplings, indicating the broader applicability of sulfonyl chloride derivatives in synthetic organic chemistry (Vedsø, Olesen, & Hoeg-Jensen, 2004).

Anticancer Evaluation

Moreover, the synthesis and in vitro anticancer evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole highlight the biological relevance of sulfonyl-substituted heterocycles. Such compounds exhibit moderate activity against various cancer cell lines, reinforcing the importance of sulfonyl chloride derivatives in medicinal chemistry and drug design (Salinas-Torres et al., 2022).

Safety And Hazards

“6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-2-methylindazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-3-2-5(9)4-7(6)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJZBZOTIHWXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240266
Record name 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

CAS RN

1363380-61-3
Record name 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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